Rel-(3aR,6aS)-3a-methylhexahydro-1H-thieno[3,4-c]pyrrole 2,2-dioxide hydrochloride
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Overview
Description
The compound is a derivative of pyrrole, which is a heterocyclic aromatic organic compound . Pyrrole is a colorless volatile liquid that darkens readily upon exposure to air and is usually purified by distillation immediately before use .
Synthesis Analysis
Pyrrole synthesis often involves the Paal-Knorr Pyrrole Synthesis, which is a reaction that transforms a 1,4-diketone and an amine into a pyrrole . Other methods include the condensation of carboxylic acids with 2,4,4-trimethoxybutan-1-amine, followed by acid-mediated cyclization to form the pyrrole ring .Molecular Structure Analysis
The molecular structure of pyrrole consists of a five-membered ring with alternating double and single bonds. The ring contains four carbon atoms and one nitrogen atom .Chemical Reactions Analysis
Pyrrole can undergo a variety of chemical reactions. For example, it can react with primary diols and amines to form highly valuable 2,5-unsubstituted pyrroles . It can also undergo N-substitution with alkyl halides, sulfonyl chlorides, and benzoyl chloride to give substituted pyrroles .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its specific structure. For a similar compound, (3aR,6aS)-rel-Hexahydro-1H-furo[3,4-c]pyrrole, the molecular weight is 113.16 .Scientific Research Applications
Synthesis and Potential Drug Discovery Applications
Rel-(3aR,6aS)-3a-methylhexahydro-1H-thieno[3,4-c]pyrrole 2,2-dioxide hydrochloride and its derivatives have been explored in the synthesis of novel compounds. Yarmolchuk et al. (2011) discuss hexahydro-2H-thieno[2,3-c]pyrrole as a low molecular weight polar scaffold for constructing compound libraries in drug discovery. Their work includes practical syntheses of derivatives based on [3 + 2] cycloaddition processes, aiming to generate libraries of 3D-shaped molecules (Yarmolchuk et al., 2011).
Applications in Catalysis
A study by Qian et al. (2014) on asymmetric epoxidation of unsaturated ketones highlights the use of heterobimetallic complexes, including rare earth elements, which are highly active in catalysis. Although not directly using Rel-(3aR,6aS)-3a-methylhexahydro-1H-thieno[3,4-c]pyrrole 2,2-dioxide hydrochloride, this research contributes to the broader field of catalysis and asymmetric synthesis, which could be relevant for compounds with similar structures (Qian et al., 2014).
Polymer Applications for Solar Cells
The development of new low-band-gap polymers for solar cells is another area where related compounds have been explored. Zou et al. (2010) describe a thieno[3,4-c]pyrrole-4,6-dione-based copolymer demonstrating a power conversion efficiency of 5.5% in photovoltaic devices. This indicates potential applications of similar compounds in renewable energy technologies (Zou et al., 2010).
Synthesis of Heterocycles
Acharya et al. (2017) present high-yield routes for novel thieno-fused five- and six-membered nitrogen and oxygen heterocycles, showcasing the versatility of thiophene-based compounds in synthesizing a variety of heterocyclic structures. This research could be indicative of the potential utility of Rel-(3aR,6aS)-3a-methylhexahydro-1H-thieno[3,4-c]pyrrole 2,2-dioxide hydrochloride in similar synthetic applications (Acharya et al., 2017).
Safety and Hazards
For safety and hazards, it’s important to refer to the specific Safety Data Sheet (SDS) for the compound. For a similar compound, (3aR,6aS)-rel-Hexahydro-1H-furo[3,4-c]pyrrole, the safety information includes hazard statements H302, H315, H319, and H335, and precautionary statements P261, P305+P351+P338 .
properties
IUPAC Name |
(3aR,6aS)-3a-methyl-1,3,4,5,6,6a-hexahydrothieno[3,4-c]pyrrole 2,2-dioxide;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2S.ClH/c1-7-4-8-2-6(7)3-11(9,10)5-7;/h6,8H,2-5H2,1H3;1H/t6-,7+;/m0./s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKNNUPAPNZKLDC-UOERWJHTSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CNCC1CS(=O)(=O)C2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CNC[C@H]1CS(=O)(=O)C2.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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